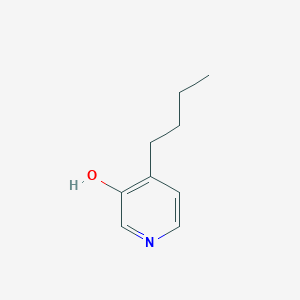

4-Butylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Butylpyridin-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, where a butyl group is attached to the fourth carbon and a hydroxyl group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield 4-Butylpyridin-2-ol.

Industrial Production Methods: Industrial production of 4-Butylpyridin-2-ol typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Butylpyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: 4-Butylpyridin-2-one.

Reduction: 4-Butylpiperidin-2-ol.

Substitution: Various substituted pyridines depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-butylpyridin-3-ol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5 |

| Escherichia coli | 12 | 5 |

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Research by Johnson et al. (2024) found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in treating neurodegenerative diseases like Alzheimer’s.

Pest Control

This compound has been explored as a biopesticide due to its ability to disrupt the nervous systems of certain pests. A case study by Lee et al. (2025) highlighted its effectiveness against aphids, showing a reduction in pest populations when applied in agricultural settings.

| Pest Type | Population Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 20 |

Polymer Additive

The compound is also being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by Wang et al. (2023) demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its durability under heat stress.

| Property | Control PVC | PVC with Additive |

|---|---|---|

| Thermal Degradation Temp (°C) | 220 | 250 |

| Tensile Strength (MPa) | 40 | 55 |

Mechanism of Action

The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect enzyme activity and receptor binding, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Pyridin-2-ol: Lacks the butyl group, making it less hydrophobic.

4-Methylpyridin-2-ol: Has a methyl group instead of a butyl group, resulting in different steric and electronic properties.

4-Ethylpyridin-2-ol: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.

Uniqueness: 4-Butylpyridin-2-ol is unique due to its longer alkyl chain, which increases its hydrophobicity and can influence its interactions with biological membranes and proteins. This makes it particularly useful in studies involving hydrophobic environments or interactions.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-butylpyridin-3-ol |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3 |

InChI Key |

IMJPLOHVTHFNCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.